molecular formula C16H14ClNO B1330815 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 3534-05-2

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B1330815
CAS RN: 3534-05-2
M. Wt: 271.74 g/mol
InChI Key: TXCPQCCKJNJBJU-UHFFFAOYSA-N
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Description

The compound 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a derivative of dibenzo[b,f]azepine, which is a bicyclic compound consisting of two benzene rings fused to a seven-membered azepine ring. This structure is a key framework in various pharmacologically active compounds, including some antidepressants like imipramine and its analogs .

Synthesis Analysis

The synthesis of related dibenzo[b,f]azepine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, substituted 10,11-dihydro-5H-dibenz[b,f]azepines, which are key intermediates for pharmaceuticals, can be synthesized from 2-bromotoluenes or 2-nitrotoluenes through a series of reactions including bromination, reaction with triethylphosphite, and a Horner-Emmons reaction followed by hydrogenation and ring closure . Another method involves the reaction of 5H-dibenz[b,f]azepine with chloroform and aqueous sodium hydroxide in the presence of a phase-transfer catalyst to introduce a cyclopropane ring .

Molecular Structure Analysis

Conformational studies of similar compounds, such as 5-acetyl-10-cyano-10,11-dihydro-5H-dibenz[b,f]azepine, have been conducted using variable temperature NMR. These studies reveal the presence of different conformational isomers and provide insights into the dynamics of the seven-membered ring and the ethylene bridge .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives undergo various chemical reactions. For example, the reaction of 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine with nucleophiles like pyrrole and imidazole can lead to Michael addition or cycloaddition products . Oxidation reactions with m-chloroperbenzoic acid have been used to produce 10,11-oxides and other oxidized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azepine derivatives are influenced by their substituents. For instance, the introduction of a chloroacetyl group can affect the compound's reactivity and solubility. The properties of these compounds are typically characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry .

Scientific Research Applications

1. Therapeutic Potential in Vascular Cognitive Impairment

A study by Kaur et al. (2019) explored the use of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates as histone deacetylase inhibitors. One specific compound demonstrated potential in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in mice. This suggests its applicability in treating vascular cognitive impairment (Kaur et al., 2019).

2. Role in Synthesis of Pharmaceutical Compounds

Research by Jørgensen et al. (1999) highlights the significance of substituted 10,11-dihydro-5H-dibenz[b,f]azepines as key synthons in synthesizing various pharmaceutically active compounds, including imipramine and chlorimipramine analogues (Jørgensen et al., 1999).

3. Chemical Synthesis and Characterization

Bhatt and Patel (2006) detailed the synthesis process of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, leading to the production of several compounds, including 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide. These compounds have been characterized by various spectroscopic methods, indicating their potential in chemical research and pharmaceutical applications (Bhatt & Patel, 2006).

4. Application in Metabolite Synthesis

Tashiro et al. (1992) synthesized alcoholic metabolites of mosapramine, a new antipsychotic drug, using 10-ethoxy-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine. This work contributed to determining the chemical structures of these metabolites, demonstrating the compound's role in synthesizing and studying drug metabolites (Tashiro et al., 1992).

5. Developing Novel Pharmaceutical Derivatives

Balaure et al. (2010) focused on synthesizing new polycyclic compounds with dibenzo[b,f] azepine moieties. The synthesis of these compounds expands the possibilities for creating new pharmaceutical derivatives with potential therapeutic applications (Balaure et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, Iminodibenzyl (also known as 10,11-Dihydro-5H-dibenzo[b,f]azepine), indicates that it may cause an allergic skin reaction . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves .

properties

IUPAC Name

2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPQCCKJNJBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345702
Record name 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

CAS RN

3534-05-2
Record name 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
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